molecular formula C7H6Cl2S B1583075 Chloromethyl 4-chlorophenyl sulfide CAS No. 7205-90-5

Chloromethyl 4-chlorophenyl sulfide

Cat. No. B1583075
CAS RN: 7205-90-5
M. Wt: 193.09 g/mol
InChI Key: XPJUCMIJGVAEGF-UHFFFAOYSA-N
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Description

Chloromethyl 4-chlorophenyl sulfide is a chemical compound with the molecular formula C7H6Cl2S . It is used to study the solvolysis of chloromethyl phenyl sulfide and its p-chloro-derivative in a wide range of hydroxylic solvents . It is also used as a starting reagent in the synthesis of (4-chlorophenylthio) methyl acetate .


Synthesis Analysis

The synthesis of Chloromethyl 4-chlorophenyl sulfide involves the solvolysis of chloromethyl phenyl sulfide and its p-chloro-derivative in a wide range of hydroxylic solvents . It is also used as an alkylating reagent in microwave-assisted synthesis of 2-amino-imidazo .


Molecular Structure Analysis

The molecular structure of Chloromethyl 4-chlorophenyl sulfide is represented by the linear formula ClC6H4SCH2Cl . The molecular weight of the compound is 193.09 .


Chemical Reactions Analysis

Chloromethyl 4-chlorophenyl sulfide is used in the study of the solvolysis of chloromethyl phenyl sulfide and its p-chloro-derivative in a wide range of hydroxylic solvents . It is also used as a starting reagent in the synthesis of (4-chlorophenylthio) methyl acetate .


Physical And Chemical Properties Analysis

Chloromethyl 4-chlorophenyl sulfide is a liquid at 20°C . It has a refractive index of 1.6065 and a density of 1.348 g/mL at 25°C . The boiling point of the compound is 128-129°C/12 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chloromethyl 4-chlorophenyl sulfide is involved in various synthesis and chemical reaction processes. For example, chloromethyl ether reacts with alkyl 5-alkyl-2-thienyl sulfides to introduce the chloromethyl group in the thiophene ring, leading to derivatives with various functional groups (Gol'dfarb, Kalik, & Kirmalova, 1969).
  • Another application is in the efficient and selective oxidation of alcohols catalyzed by oxo-rhenium complexes, where bis(4-chlorophenyl) sulfide is used as an oxidant agent (Sousa, Bernardo, Florindo, & Fernandes, 2013).

Catalysis and Heterogeneous Catalysts

Environmental Applications

  • Chloromethyl 4-chlorophenyl sulfide has applications in environmental science, particularly in the degradation of pollutants. For instance, it is involved in the study of black carbon facilitated dechlorination of DDT and its metabolites by sulfide (Ding & Xu, 2016).

Photolysis and Photochemistry

  • The compound is also relevant in the field of photochemistry. For example, the photolysis of triphenylsulfonium, including tris(4-chlorophenyl)sulfonium, has been studied to understand its behavior under light exposure (Dektar & Hacker, 1990).

Safety And Hazards

Chloromethyl 4-chlorophenyl sulfide is classified as a non-combustible, corrosive hazardous material . It can cause skin irritation and serious eye irritation . Safety precautions include wearing protective gloves, eye protection, and face protection . In case of skin contact, wash with plenty of soap and water . If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

1-chloro-4-(chloromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJUCMIJGVAEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064593
Record name Chloromethyl 4-chlorophenyl sulfide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl 4-chlorophenyl sulfide

CAS RN

7205-90-5
Record name 1-Chloro-4-[(chloromethyl)thio]benzene
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URL https://commonchemistry.cas.org/detail?cas_rn=7205-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-((chloromethyl)thio)-
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Record name Benzene, 1-chloro-4-[(chloromethyl)thio]-
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Record name Chloromethyl 4-chlorophenyl sulfide
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Record name Chloromethyl 4-chlorophenyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Kobayashi, Y Egara, S Fukamachi, H Konishi - Tetrahedron, 2009 - Elsevier
… Aryl 2-sulfanylphenyl ketones 1a, 6 1b–d, 5 chloromethyl 4-methylphenyl sulfide, 7 and chloromethyl 4-chlorophenyl sulfide 7 were prepared according to appropriate reported methods…
Number of citations: 6 www.sciencedirect.com
T Benneche, P Strande… - Acta Chemica …, 1988 - actachemscand.org
… Thus reaction of chloromethyl 4-chlorophenyl sulfide with sodium acetate in DMF gave a substantial amount of the dithioacetal 5 (ca. 11%), while the reaction with caesium acetate …
Number of citations: 24 actachemscand.org
T Miyamoto, I Yamamoto - Agricultural and Biological Chemistry, 1980 - jstage.jst.go.jp
2582 T. MIYAMOTO and I. YAMAMOTO reacted easily with diazomethane, each giving two main products, A and B, in high yields, the ratios of which were about 7: 1. In the case of the …
Number of citations: 22 www.jstage.jst.go.jp
DN Kevill, Y Hoon Park, BC Park… - Current organic …, 2012 - ingentaconnect.com
The specific rates of solvolysis of chloromethyl phenyl sulfide [(phenylthio)methyl chloride] and its p-chloro-derivative have been determined at 0.0 oC in a wide range of hydroxylic …
Number of citations: 6 www.ingentaconnect.com
WC Groutas, JB Epp, R Venkataraman, R Kuang… - Bioorganic & medicinal …, 1996 - Elsevier
… (0.96 g, 5.25 mmol) and chloromethyl 4-chlorophenyl sulfide (0.97 g, 5 mmol) in dry acetonitrile (20 mL) was treated with triethylamine (0.51 g, 5 mmol) and refluxed for 16 h. The solvent …
Number of citations: 61 www.sciencedirect.com
T Benneche, P Strande, R Oftebro… - European journal of …, 1993 - Elsevier
… The amide 5 was initially metallated and reacted with chloromethyl 4chlorophenyl sulfide. Sulfuryl chloride treatment of the product 7 gave the N-chloromethylamide …
Number of citations: 14 www.sciencedirect.com
J Arrowsmith, SA Jennings, DAF Langnel… - Journal of the …, 2000 - pubs.rsc.org
… Isocyanatomethyl 4-chlorophenyl sulfide (9; R = CH 2 SC 6 H 4 Cl-p) was obtained from chloromethyl 4-chlorophenyl sulfide and silver cyanate according to the method of Jones and …
Number of citations: 35 pubs.rsc.org
K Chen, C Risatti, M Eastgate - Strategies and Tactics in Organic Synthesis, 2015 - Elsevier
The development of a short and efficient synthesis of a synthetically complex 6-azaindole, BMS-663068, is described. Construction of the 6-azaindole core is quickly accomplished from …
Number of citations: 4 www.sciencedirect.com
HF Motiwala, AM Armaly, JG Cacioppo… - Chemical …, 2022 - ACS Publications
… (141) Investigation of the solvolysis of chloromethyl phenyl sulfide and chloromethyl 4-chlorophenyl sulfide revealed a high sensitivity to solvent ionizing power and modest sensitivity to …
Number of citations: 124 pubs.acs.org
GH Posner, JP Maxwell, H O'Dowd, M Krasavin… - Bioorganic & medicinal …, 2000 - Elsevier
… Chloromethyl 4-chlorophenyl sulfide (0.79 mL, 5.5 mmol) in trimethylphosphite (4.0 mL) was refluxed gently for 3 days. Trimethylphosphite was removed by Kugelrohr distillation, and …
Number of citations: 45 www.sciencedirect.com

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